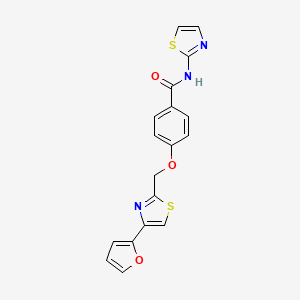

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S2/c22-17(21-18-19-7-9-25-18)12-3-5-13(6-4-12)24-10-16-20-14(11-26-16)15-2-1-8-23-15/h1-9,11H,10H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXMVNOJCHIALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiazol-2-yl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan-2-yl and thiazol-2-yl derivatives. These intermediates are then subjected to coupling reactions under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiazol-2-yl)benzamide” can undergo various chemical reactions, including:

Oxidation: The furan and thiazole rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Various substituents can be introduced into the benzamide moiety.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, “4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiazol-2-yl)benzamide” might be investigated for its potential as a bioactive molecule. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. It might also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which “4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiazol-2-yl)benzamide” exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and heterocyclic compounds with furan and thiazole rings. Examples might include:

- 4-(furan-2-yl)benzamide

- N-(thiazol-2-yl)benzamide

- 4-(thiazol-2-yl)methoxybenzamide

Uniqueness

What sets “4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiazol-2-yl)benzamide” apart is its unique combination of multiple heterocyclic rings and functional groups. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.

Biological Activity

The compound 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiazol-2-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be classified under the category of thiazole derivatives, which are known for their diverse biological activities. The presence of multiple functional groups, including a furan moiety and methoxy group, enhances its potential for interaction with biological targets.

Molecular Formula: CHNOS

Antitumor Activity

Research indicates that thiazole-containing compounds exhibit significant antitumor properties. For instance, studies have shown that similar thiazole derivatives can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action: The thiazole ring is essential for cytotoxic activity, as it interacts with key proteins involved in cell cycle regulation and apoptosis.

- Case Study: A derivative structurally related to our compound demonstrated an IC value of 1.61 µg/mL against certain cancer cell lines, indicating potent antitumor activity .

| Compound | IC (µg/mL) | Cell Line |

|---|---|---|

| Thiazole Derivative A | 1.61 | A431 |

| Thiazole Derivative B | 1.98 | HT29 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against various bacterial strains.

- Research Findings: In vitro studies have shown that compounds with similar thiazole structures possess significant antibacterial effects comparable to standard antibiotics like norfloxacin.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following structural features:

- Thiazole Ring: Essential for interaction with biological targets.

- Furan Moiety: Enhances lipophilicity, improving cellular uptake.

- Methoxy Group: Modulates electronic properties, influencing binding affinity.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives revealed that compounds with a similar structure to our target exhibited significant growth inhibition in cancer cell lines. The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity.

Case Study 2: Antimicrobial Screen

Another investigation assessed the antimicrobial efficacy of various thiazole derivatives against common pathogens. The results indicated that modifications in the side chains significantly impacted the MIC values, highlighting the importance of structural optimization in developing effective antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for preparing 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(thiazol-2-yl)benzamide, and what are the critical reaction parameters?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of thiourea with α-haloketones. Subsequent functionalization includes coupling with furan-2-ylmethyl groups and benzamide formation via amidation. Key parameters include:

- Temperature control (room temp to reflux) to prevent side reactions.

- Use of inert atmospheres (N₂/Ar) during sensitive steps like amide bond formation.

- Purification via column chromatography to isolate high-purity products .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

Structural validation requires:

- NMR spectroscopy (¹H, ¹³C) to confirm connectivity of thiazole, furan, and benzamide moieties.

- Mass spectrometry (ESI-MS) for molecular weight verification.

- X-ray crystallography (if crystals are obtainable) for absolute stereochemical assignment .

Q. What in vitro assays are commonly used to evaluate the anticancer potential of this compound?

Standard assays include:

- NCI-60 cell line screening to assess cytotoxicity across diverse cancer types.

- Selectivity analysis (e.g., comparing IC₅₀ values in melanoma vs. non-cancerous cells).

- Apoptosis induction assays (e.g., Annexin V staining) to elucidate mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structurally similar thiazole derivatives?

Discrepancies may arise from:

- Substituent effects : Minor changes (e.g., methoxy vs. trifluoromethoxy groups) alter binding affinity. Validate via comparative SAR studies.

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).

- Computational modeling : Use molecular docking to predict binding modes to targets like PFOR enzyme or kinases .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- Prodrug design : Mask polar groups (e.g., hydroxyl) to enhance membrane permeability.

- Metabolic stability testing : Use liver microsomes to identify vulnerable sites (e.g., furan oxidation).

- Co-crystallization studies : Identify binding pockets for targeted modifications .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?

- Enzyme activity assays : Directly measure inhibition of targets (e.g., PFOR) using spectrophotometric methods.

- Surface plasmon resonance (SPR) : Quantify binding kinetics (Kₐ, Kd).

- Knockout models : Use CRISPR/Cas9 to delete putative targets and assess resistance .

Methodological Considerations

Q. What are the best practices for scaling up synthesis without compromising yield?

- Flow chemistry : Improves heat/mass transfer for exothermic steps.

- Catalyst optimization : Screen Pd/C or other catalysts for coupling reactions.

- In-line analytics : Use HPLC or TLC to monitor intermediates in real time .

Q. How should researchers address low solubility in biological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO to avoid cytotoxicity).

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.

- Salt formation : Improve aqueous solubility via hydrochloride or sodium salts .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in heterogeneous cell populations?

- Nonlinear regression : Fit sigmoidal curves to calculate IC₅₀/EC₅₀.

- Two-way ANOVA : Account for variability across cell lines and replicates.

- Synergy analysis : Use Chou-Talalay method for combination studies .

Q. How can researchers distinguish between on-target and off-target effects in phenotypic assays?

- Chemical proteomics : Use affinity-based probes to identify interacting proteins.

- RNA-seq : Compare transcriptomic profiles of treated vs. untreated cells.

- Isoform-specific inhibitors : Validate target relevance .

Comparative Studies

Q. How does the substitution pattern on the thiazole ring influence bioactivity?

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance metabolic stability but may reduce solubility.

- Furan vs. phenyl substituents : Furan improves π-π stacking in hydrophobic pockets, while phenyl enhances steric bulk. Validate via molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.